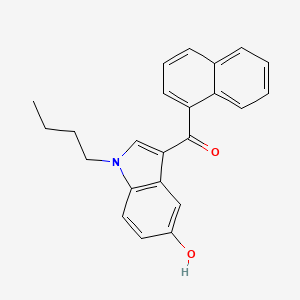
JWH 073 5-hydroxyindole metabolite
Übersicht
Beschreibung
JWH 073 5-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The compound is expected to be a urinary metabolite of JWH 073, based on the metabolism of the closely-related JWH 015 and JWH 018 .
Molecular Structure Analysis
The molecular formula of JWH 073 5-hydroxyindole metabolite is C23H21NO2 . The structure includes a butyl chain attached to an indole group, which is further connected to a naphthalenyl group via a methanone linkage .Physical And Chemical Properties Analysis
The molecular weight of JWH 073 5-hydroxyindole metabolite is 343.4 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 42.2 Ų .Wissenschaftliche Forschungsanwendungen
Detection and Quantification in Human Urine : Studies have developed analytical methods for detecting omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine, indicating their use as biomarkers for consumption of these synthetic cannabinoids (Chimalakonda et al., 2011). Another study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites (Moran et al., 2011).
Structure Elucidation of Metabolites : Research on the structure elucidation and identification of metabolites of synthetic cannabinoids, including JWH-073, found in urine specimens, contributes to the understanding of their metabolism and potential effects (Lovett et al., 2013).
Monitoring in Legal Cases : The quantification and monitoring of JWH-018 and JWH-073 metabolites, including 6-hydroxyindole metabolites, in legal cases provide insights into the use of these synthetic cannabinoids (Jang et al., 2013).
In Vitro Metabolite Characterization : Research on the in vitro metabolites of JWH-018, JWH-073, and their derivatives helps in identifying principal metabolites, which can assist in detecting the abuse of synthetic cannabinoids (Gambaro et al., 2014).
GC-EIMS Method for Detection in Urine : A study developed a sensitive gas chromatography-electron impact mass spectrometry (GC-EIMS) method for simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine (Paul & Bosy, 2015).
Comparison with Other Synthetic Cannabinoids : Research comparing AM-2201 metabolites in urine with JWH-018 abuse highlights the similarity in metabolic profiles, aiding in distinguishing between different synthetic cannabinoids (Jang et al., 2014).
Metabolite Isomer Differentiation : A study aimed at differentiating the positional isomers of hydroxyindole metabolites of JWH-018 by GC-MS/MS, providing insights into the complexities of cannabinoid metabolism (Kusano et al., 2016).
Hair Deposition Studies : Examination of JWH-018, JWH-073, and their metabolites in hair, and the effect of hair pigmentation, aids in understanding long-term exposure and potential forensic applications (Kim et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAGMUTAYXMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017730 | |
| Record name | JWH-073 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 5-hydroxyindole metabolite | |
CAS RN |
1307803-47-9 | |
| Record name | JWH-073 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



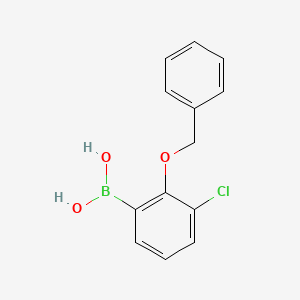
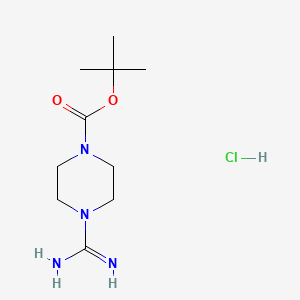
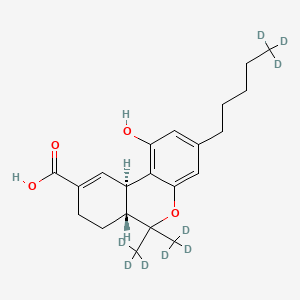
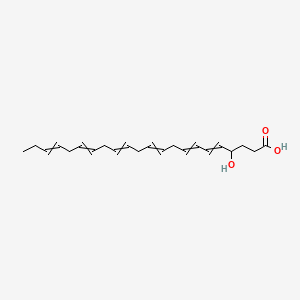
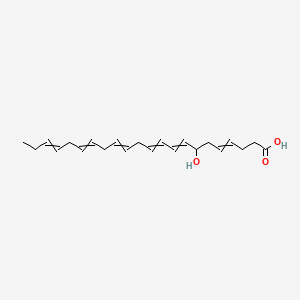
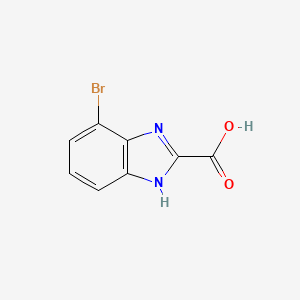
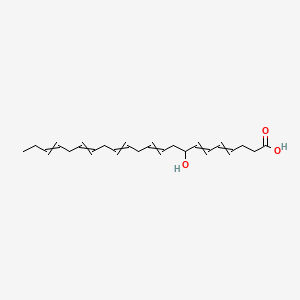
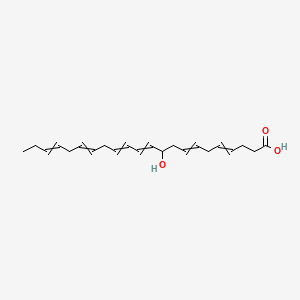
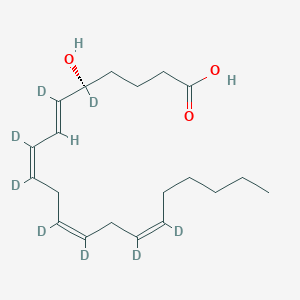
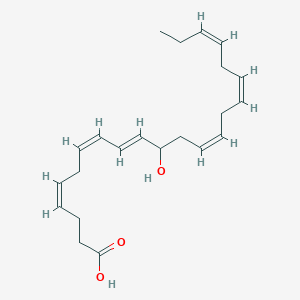
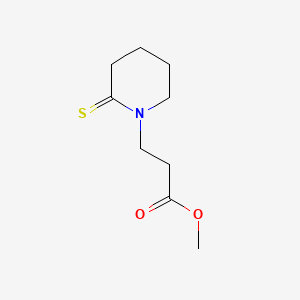
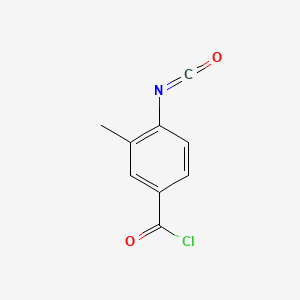

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)